molecular formula C12H13NO2 B277278 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid CAS No. 876715-50-3

2-Ethyl-3-methyl-1H-indole-5-carboxylic acid

Cat. No.: B277278
CAS No.: 876715-50-3
M. Wt: 203.24 g/mol
InChI Key: YNVGEQHHRAECKB-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure consists of an indole ring substituted with ethyl and methyl groups at positions 2 and 3, respectively, and a carboxylic acid group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 2-ethyl-3-methylphenylhydrazine and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of indole derivatives often involves catalytic processes to enhance yield and selectivity. For example, the use of copper iodide as a catalyst in the reaction between 2-iodoaniline and ethyl acetoacetate sodium salt can produce 2-ethyl-3-methylindole derivatives . The reaction conditions typically involve heating and the use of solvents like methanol or toluene.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The carboxylic acid group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methylindole-3-carboxylic acid: Similar structure but lacks the ethyl group at position 2.

    3-Ethylindole-5-carboxylic acid: Similar structure but lacks the methyl group at position 3.

    Indole-3-carboxylic acid: Basic indole structure with a carboxylic acid group at position 3.

Uniqueness

2-Ethyl-3-methyl-1H-indole-5-carboxylic acid is unique due to the specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups can enhance its lipophilicity and potentially improve its ability to cross cell membranes .

Properties

IUPAC Name

2-ethyl-3-methyl-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-10-7(2)9-6-8(12(14)15)4-5-11(9)13-10/h4-6,13H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVGEQHHRAECKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1)C=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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